molecular formula C24H20FN3O3S B2389420 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1252859-79-2

1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2389420
CAS RN: 1252859-79-2
M. Wt: 449.5
InChI Key: VJJWBMQPTFMBLY-UHFFFAOYSA-N
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Description

The compound contains a 3,4-dihydroquinolin-1(2H)-yl group, a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione group, and a 2-fluorobenzyl group. The 3,4-dihydroquinolin-1(2H)-yl group is a type of heterocyclic compound that has been synthesized in various studies . The thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione group is a type of heterocyclic compound containing sulfur and nitrogen atoms. The 2-fluorobenzyl group is a type of aromatic compound with a fluorine atom attached.


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions such as cycloaddition, ring expansion, and rearrangement of β-lactam intermediates .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-fluorobenzaldehyde with 2-thiophenecarboxylic acid to form 2-(2-fluorobenzyl)thiophene-3-carboxaldehyde. This intermediate is then reacted with 3,4-dihydroquinoline-2(1H)-one to form 2-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-fluorobenzyl)thiophene-3-carboxaldehyde. The final step involves the reaction of this intermediate with 2-thiouracil to form the target compound, 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Starting Materials": [ "2-fluorobenzaldehyde", "2-thiophenecarboxylic acid", "3,4-dihydroquinoline-2(1H)-one", "2-thiouracil" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzaldehyde with 2-thiophenecarboxylic acid using a suitable condensing agent to form 2-(2-fluorobenzyl)thiophene-3-carboxaldehyde.", "Step 2: Reaction of 2-(2-fluorobenzyl)thiophene-3-carboxaldehyde with 3,4-dihydroquinoline-2(1H)-one in the presence of a suitable catalyst to form 2-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-fluorobenzyl)thiophene-3-carboxaldehyde.", "Step 3: Reaction of 2-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-fluorobenzyl)thiophene-3-carboxaldehyde with 2-thiouracil in the presence of a suitable base to form the target compound, 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] }

CAS RN

1252859-79-2

Product Name

1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C24H20FN3O3S

Molecular Weight

449.5

IUPAC Name

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H20FN3O3S/c25-18-9-3-1-7-17(18)14-28-23(30)22-20(11-13-32-22)27(24(28)31)15-21(29)26-12-5-8-16-6-2-4-10-19(16)26/h1-4,6-7,9-11,13H,5,8,12,14-15H2

InChI Key

VJJWBMQPTFMBLY-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5F)SC=C4

solubility

not available

Origin of Product

United States

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